molecular formula C15H27NO3S B7165408 N-(3-ethylsulfinylcyclohexyl)-3-methyloxane-3-carboxamide

N-(3-ethylsulfinylcyclohexyl)-3-methyloxane-3-carboxamide

Cat. No.: B7165408
M. Wt: 301.4 g/mol
InChI Key: RPVLMLGBAIDMEG-UHFFFAOYSA-N
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Description

N-(3-ethylsulfinylcyclohexyl)-3-methyloxane-3-carboxamide is a synthetic organic compound characterized by its unique chemical structure This compound features a cyclohexyl ring substituted with an ethylsulfinyl group, an oxane ring, and a carboxamide group

Properties

IUPAC Name

N-(3-ethylsulfinylcyclohexyl)-3-methyloxane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO3S/c1-3-20(18)13-7-4-6-12(10-13)16-14(17)15(2)8-5-9-19-11-15/h12-13H,3-11H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVLMLGBAIDMEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)C1CCCC(C1)NC(=O)C2(CCCOC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-ethylsulfinylcyclohexyl)-3-methyloxane-3-carboxamide involves multiple steps, typically starting with the preparation of the cyclohexyl ring and subsequent introduction of the ethylsulfinyl group. The oxane ring is then formed, followed by the addition of the carboxamide group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful formation of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N-(3-ethylsulfinylcyclohexyl)-3-methyloxane-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The ethylsulfinyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfinyl group back to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(3-ethylsulfinylcyclohexyl)-3-methyloxane-3-carboxamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-ethylsulfinylcyclohexyl)-3-methyloxane-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(3-ethylsulfinylcyclohexyl)-3-methyloxane-3-carboxamide can be compared with similar compounds such as:

  • N-(3-ethylsulfinylcyclohexyl)-6-(trifluoromethyl)pyridazin-3-amine
  • 2-ethyl-N-(3-ethylsulfinylcyclohexyl)thieno[2,3-d]pyrimidin-4-amine These compounds share structural similarities but differ in their functional groups and overall chemical properties. The unique combination of the ethylsulfinyl group, oxane ring, and carboxamide group in this compound distinguishes it from other related compounds, potentially offering distinct advantages in specific applications.

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